N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
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Description
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H6F3N3O and its molecular weight is 229.162. The purity is usually 95%.
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Scientific Research Applications
Water Mediated Synthesis and NLO Properties
A study by Jayarajan et al. (2019) demonstrated the synthesis of amino-cyano-oxo-N-pyridinyl compounds through a three-component reaction, including compounds structurally similar to N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds were characterized and investigated for their nonlinear optical (NLO) properties and potential anticancer activity, showcasing the versatility of these molecules in materials science and biochemistry (Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy et al. (2006) explored the use of carboxamide-pyridine N-oxide heterosynthon for crystal engineering, emphasizing the assembly of isonicotinamide N-oxide in triple helix architecture. This study underscores the relevance of pyridine derivatives in the design and synthesis of pharmaceutical cocrystals, highlighting their potential in improving drug formulation (Reddy et al., 2006).
Biological Activity of Pyridine Derivatives
Research by Liu et al. (1996) on the synthesis and biological activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, related to this compound, showed these compounds as potent inhibitors of CDP reductase activity and demonstrated their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia. This indicates the potential of pyridine derivatives in developing therapeutic agents (Liu et al., 1996).
Trifluoromethylation and Perfluoroalkylation
A study by Huang et al. (2018) on the trifluoromethylation and perfluoroalkylation of uracils and cytosines, including pyridinones, presents a metal-free and visible-light-induced pathway for the modification of these compounds. This research highlights the application of pyridine derivatives in the modification of nucleobases, offering insights into their use in medicinal chemistry and pharmaceutical development (Huang et al., 2018).
Synthesis of Pyrimidine N-oxides
Mlakar et al. (1998) described a method for synthesizing pyrimidine N-oxides from carboxamide oximes, showcasing the chemical versatility and potential applications of pyridine derivatives in synthesizing other heterocyclic compounds. This work contributes to the broader field of heterocyclic chemistry and its applications in drug development and synthesis of complex molecules (Mlakar et al., 1998).
Properties
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISJOJBJUHRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.